Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-3-22-13(20)10(14(21)23-4-2)9-19-12-8-6-5-7-11(12)15(16,17)18/h5-9,19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFXGNBPATUXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389300 | |
| Record name | 6J-002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-94-4 | |
| Record name | 6J-002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthesis via Condensation Reaction
The most widely documented preparation involves a condensation reaction between 2-(trifluoromethyl)aniline and diethyl(ethoxymethylene)malonate. The procedure, adapted from Eswaran et al. (2009), proceeds as follows:
Reactants :
- 2-(Trifluoromethyl)aniline (1.0 g, 0.0062 mol)
- Diethyl(ethoxymethylene)malonate (4.02 g, 0.0186 mol)
Reaction Conditions :
- The reactants are combined as a suspension and heated to 110°C for 4 hours.
- The mixture is cooled to room temperature, yielding a solid product.
Purification :
This method is favored for its high yield and simplicity, avoiding toxic catalysts or solvents. The reaction likely proceeds via a Michael addition mechanism, facilitated by the electron-withdrawing trifluoromethyl group activating the aniline nucleophile.
Crystallographic Insights into Reaction Optimization
Crystal structure analysis reveals intramolecular N–H···O and N–H···F hydrogen bonds, which stabilize the planar conformation of the Michael system. The angle between the phenyl ring and the Michael system planes is 15.52°, minimizing steric hindrance and promoting reaction efficiency. These structural insights validate the choice of ethanol for recrystallization, as polar solvents enhance hydrogen-bonded network formation.
Characterization Data
Physicochemical Properties
Spectroscopic and Crystallographic Analysis
- X-ray Diffraction : The crystal packing exhibits intermolecular C–H···O interactions, forming infinite chains along the direction. The shortest intercentroid distance between aromatic systems is 3.6875 Å.
- Hydrogen Bonding : Intramolecular N–H···O (2.00 Å) and N–H···F (2.64 Å) bonds contribute to conformational rigidity.
Comparative Analysis of Synthetic Approaches
While the classical method remains predominant, alternative routes using microwave-assisted synthesis or palladium-catalyzed couplings (e.g., Suzuki reactions) have been explored for related trifluoromethylaniline derivatives. However, these methods often require complex catalysts (e.g., Pd(PPh₃)₄) and multi-step protocols, reducing cost-effectiveness for large-scale production. By contrast, the condensation reaction achieves comparable yields (88%) with minimal purification steps.
Chemical Reactions Analysis
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The Michael system in the compound’s structure can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a) Diethyl 2-(Benzyl(methyl)amino)propanedioate
- Structure : Features benzyl and methyl substituents instead of the trifluoromethyl-aniline group.
- Synthesis : Derived from diethyl bromomalonate and methylbenzylamine, differing in the amine reagent used compared to the title compound .
b) Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate
- Structure : Contains diisobutoxy groups (OCH₂C(CH₃)₂) on the phenyl ring.
- Impact: The bulky isobutoxy substituents increase steric hindrance, likely reducing crystal packing efficiency compared to the compact trifluoromethyl group. This may lower melting points and enhance solubility in nonpolar solvents .
c) Diethyl 2-[(Pyrrolidin-1-ylamino)methylidene]propanedioate
Hydrogen Bonding and Crystallographic Analysis
The title compound’s intermolecular C–H···O interactions create a robust supramolecular architecture, while steric bulk in the diisobutoxy derivative may disrupt such networks. The pyrrolidine derivative’s cyclic amine could promote more directional hydrogen bonding, akin to Etter’s rules for molecular recognition .
Biological Activity
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate, also known by its CAS number 370-35-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 331.29 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C15H16F3NO4 |
| Molecular Weight | 331.29 g/mol |
| Density | 1.282 g/cm³ |
| Boiling Point | 340.4 °C |
| Flash Point | 159.7 °C |
| Melting Point | Not available |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The compound exhibits a twofold Michael system that facilitates nucleophilic attacks, potentially leading to the formation of reactive intermediates that can modulate biological pathways.
Antimicrobial Properties
Research has demonstrated that derivatives of trifluoromethylaniline exhibit antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Antitumor Activity
This compound has been investigated for its antitumor properties. Studies indicate that it can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. The presence of the trifluoromethyl group may enhance its interaction with cellular targets, leading to increased efficacy against tumor cells .
Antiviral Effects
The compound has also shown promise as an antiviral agent. Research indicates that it may inhibit viral replication by interfering with viral enzymes or host cell pathways necessary for viral entry and replication . This activity highlights its potential as a lead compound for developing antiviral therapies.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives, including this compound. Results indicated significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range .
- Antimicrobial Activity : In another study, diethyl derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The trifluoromethyl substitution was found to be crucial for enhancing antibacterial potency .
- Mechanistic Insights : A mechanistic study revealed that the compound's interaction with cellular targets leads to increased levels of reactive oxygen species (ROS), contributing to its antitumor effects by promoting apoptosis in cancer cells .
Q & A
Q. What synthetic routes are commonly employed to prepare Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate, and how are intermediates characterized?
The compound is synthesized via condensation reactions between ortho-trifluoromethylaniline derivatives and diethyl propanedioate precursors. Key steps include:
- Michael addition : Formation of the methylidene linkage via reaction of aniline derivatives with malonate esters under acidic or basic conditions.
- Purification : Column chromatography or recrystallization in ethanol to isolate the product .
- Characterization : NMR (¹H, ¹³C, ¹⁹F) confirms the methylidene bridge and trifluoromethyl group. LCMS (e.g., m/z 331 [M+H]+) and HPLC (retention time analysis) validate purity .
Q. Which crystallographic software and methods are used to determine the molecular structure of this compound?
- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography .
- Data Collection : Single-crystal X-ray diffraction at low temperatures (e.g., 200 K) to minimize thermal motion artifacts. MoKα radiation (λ = 0.71073 Å) provides high-resolution data .
- Validation : R-factor (<0.05) and wR-factor (<0.15) ensure structural reliability. PLATON or CCDC tools check for missed symmetry or disorder .
Q. How is purity assessed during synthesis, and what analytical techniques are critical?
- LCMS : Monitors molecular ion peaks (e.g., m/z 331 [M+H]+) and detects side products .
- HPLC : Retention time consistency (e.g., 1.03 minutes under SMD-FA05 conditions) confirms batch reproducibility .
- Elemental Analysis : Matches calculated vs. observed C, H, N, F content to validate stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as anomalous bond lengths or thermal parameters?
- Multi-Temperature Studies : Compare data collected at 100 K vs. 298 K to distinguish static disorder from thermal motion .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for crystals with overlapping lattices .
- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies directional interactions that may influence geometry. For example, intramolecular N–H⋯O/F bonds stabilize the methylidene conformation .
Q. What experimental designs are recommended to optimize synthetic yield while minimizing byproducts?
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enamine vs. imine tautomers).
- Green Chemistry Approaches : Substitute volatile solvents (e.g., DCM) with ionic liquids or scCO₂ to enhance sustainability .
Q. How does the compound’s electronic structure influence its role as a pharmacophore in drug discovery?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing charge-transfer interactions .
- Bioisosterism : Replace the trifluoromethyl group with other halogens (e.g., Cl, Br) to study SAR in antiviral or antitumor analogs .
Q. What methodologies are used to validate hydrogen bonding patterns in the crystal lattice?
- X-Ray Charge Density Analysis : Maps electron density around donor-acceptor pairs (e.g., N–H⋯O vs. C–H⋯O) .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 3.6875 Å π-π stacking in the title compound) .
- Dynamic NMR : Detects hydrogen bond reversibility in solution, complementing solid-state data .
Q. How can researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
Q. What strategies ensure compound stability under varying storage or reaction conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., melting point at 357 K) .
- Light Sensitivity Tests : Store samples in amber vials if UV-Vis spectroscopy indicates photodegradation.
- Moisture Control : Karl Fischer titration monitors water content, critical for hydrolysis-prone esters .
Q. How is the compound integrated into supramolecular systems, and what characterization techniques are essential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
